Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate
Overview
Description
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate is an intriguing organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate involves several key steps:
Formation of Intermediate Compounds: : Starting with the necessary reagents, intermediates are created through a series of organic reactions. This might include halogenation, esterification, and coupling reactions.
Key Reaction Steps: : The primary synthetic route typically involves the coupling of an epoxide with a thiazole derivative, followed by protective group strategies to introduce the tert-butyl and carbamate groups.
Purification: : Post-synthesis, the compound is purified through techniques like recrystallization or chromatography to ensure the final product is of high purity.
Industrial Production Methods
For industrial-scale production, the process needs to be scalable and cost-effective. Optimization of reaction conditions, use of catalysts, and effective purification methods are essential. Automated reactors and continuous flow systems might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming oxides or other oxygen-containing derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The specific products depend on the reaction conditions and reagents used. Common products include alcohols, amines, and functionalized aromatic compounds.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, it serves as a tool for studying biochemical pathways and interactions due to its unique structure and reactivity.
Medicine
Industry
In industrial settings, this compound can be used in the synthesis of polymers, agrochemicals, and other specialized materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating biochemical pathways to achieve a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-urea
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-amino
Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-alcohol
Uniqueness
What sets Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate apart is its specific structural features, such as the oxirane and thiazole groups, which confer unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-13-21-15(12-27-13)10-24-16-7-5-14(6-8-16)9-17(18-11-25-18)22-19(23)26-20(2,3)4/h5-8,12,17-18H,9-11H2,1-4H3,(H,22,23)/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRBMFZWOIYTC-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C3CO3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@H]3CO3)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469546 | |
Record name | 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313680-92-1 | |
Record name | 2-Methyl-2-propanyl {(1S)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-1-[(2S)-2-oxiranyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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